(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine
CAS No.:
Cat. No.: VC13669430
Molecular Formula: C12H8F6N4
Molecular Weight: 322.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F6N4 |
|---|---|
| Molecular Weight | 322.21 g/mol |
| IUPAC Name | [5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine |
| Standard InChI | InChI=1S/C12H8F6N4/c13-11(14,15)8-5-20-9(1-6(8)2-19)7-3-21-10(22-4-7)12(16,17)18/h1,3-5H,2,19H2 |
| Standard InChI Key | MSEQOIJBYWMTFD-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN |
| Canonical SMILES | C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN |
Introduction
Chemical Identity and Structural Characteristics
(5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl)methanamine (IUPAC name: [5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]pyridin-4-yl]methanamine) is a heterocyclic compound featuring a pyridine core substituted with trifluoromethyl groups and a pyrimidine ring. Its molecular formula is C₁₂H₈F₆N₄, with a molecular weight of 322.21 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed | |
| PubChem CID | 122455906 | |
| SMILES | C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CN | |
| InChIKey | MSEQOIJBYWMTFD-UHFFFAOYSA-N |
The compound’s structure combines a pyridine ring at position 4 with a methanamine group, while positions 2 and 5 are occupied by a pyrimidine ring and a trifluoromethyl group, respectively. This architecture enhances metabolic stability and lipophilicity, traits common in pharmacologically active molecules .
Synthesis and Physicochemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Likely low in water | |
| LogP (Predicted) | ~3.5 (highly lipophilic) | |
| Stability | Stable under refrigeration |
The presence of two trifluoromethyl groups contributes to high electronegativity and resistance to oxidative degradation, while the methanamine group may facilitate salt formation for improved solubility .
Comparative Analysis with Analogues
This compound’s dual trifluoromethyl design may offer enhanced target affinity compared to mono-substituted analogues like TQR0762 .
Industrial and Research Applications
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Pharmaceutical Development: Candidate for antibiotic or CNS drug discovery due to modular synthesis and target versatility .
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Chemical Probes: Utility in studying PPTase-dependent pathways in bacterial metabolism .
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Material Science: Fluorine-rich structure could aid in designing liquid crystals or coatings .
Challenges and Future Directions
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